N-(3-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide
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Overview
Description
N-(3-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide is a complex organic compound that features an indole moiety, a urea linkage, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Urea Linkage Formation: The indole derivative is then reacted with an isocyanate to form the urea linkage. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Acetamide Group Introduction: The final step involves the introduction of the acetamide group through acylation. This can be achieved by reacting the urea derivative with acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetamide nitrogen.
Scientific Research Applications
N-(3-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to the presence of the indole moiety.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors in the body, potentially modulating their activity. The urea linkage and acetamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-indol-3-yl)ureido)phenyl)acetamide
- N-(3-(3-(1H-indol-3-yl)ureido)phenyl)propionamide
Uniqueness
N-(3-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)phenyl)acetamide is unique due to the presence of the 2-methoxyethyl group on the indole moiety. This modification can significantly alter the compound’s physical and chemical properties, making it distinct from other similar compounds. The 2-methoxyethyl group can enhance the compound’s solubility and potentially improve its interaction with biological targets.
Properties
IUPAC Name |
N-[3-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-14(25)21-15-6-5-7-16(12-15)22-20(26)23-18-13-24(10-11-27-2)19-9-4-3-8-17(18)19/h3-9,12-13H,10-11H2,1-2H3,(H,21,25)(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASUIFFVJNTYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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